4,8-Dimethyldodeca-4,8-diene
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Overview
Description
4,8-Dimethyldodeca-4,8-diene is an organic compound with the molecular formula C14H26. It is a diene, meaning it contains two double bonds, specifically located at the 4th and 8th positions of the dodeca chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,8-Dimethyldodeca-4,8-diene can be synthesized through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting from an alkene, allyl halide, or alkyl dihalide, the compound can be prepared by free radical halogenation followed by elimination reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes or catalytic dehydrohalogenation. These methods are optimized for high yield and purity, often utilizing advanced catalysts and controlled reaction conditions to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyldodeca-4,8-diene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur, where hydrogen atoms are replaced by halogens or other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,8-Dimethyldodeca-4,8-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including rubbers and plastics .
Mechanism of Action
The mechanism of action of 4,8-Dimethyldodeca-4,8-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as cycloaddition reactions. The compound’s reactivity is influenced by the electron density in its conjugated system, which allows it to participate in pericyclic reactions like the Diels-Alder reaction .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene, commonly found in natural rubber.
1,4-Pentadiene: Contains two isolated double bonds.
Uniqueness
4,8-Dimethyldodeca-4,8-diene is unique due to its specific placement of double bonds and the presence of methyl groups, which influence its reactivity and stability.
Properties
CAS No. |
23612-85-3 |
---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
4,8-dimethyldodeca-4,8-diene |
InChI |
InChI=1S/C14H26/c1-5-7-10-14(4)12-8-11-13(3)9-6-2/h10-11H,5-9,12H2,1-4H3 |
InChI Key |
MKIURTFDGDGAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C)CCC=C(C)CCC |
Origin of Product |
United States |
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